

Application Notes and Protocols: RP-182

Peptide Synthesis and Purification

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Compound of Interest

Compound Name: QC-182

Cat. No.: B12382569

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Abstract

RP-182 is a synthetic, 10-amino acid immunomodulatory peptide (H-Lys-Phe-Arg-Lys-Ala-Phe-Lys-Arg-Phe-Phe-OH) that has garnered significant interest in cancer immunotherapy.[1][2] It functions by targeting the mannose receptor CD206, which is highly expressed on tumor-associated macrophages (TAMs).[3] This interaction induces a conformational change in CD206, activating downstream signaling pathways that lead to the reprogramming of immunosuppressive M2-like macrophages to a pro-inflammatory, anti-tumor M1-like phenotype.[2][4] This application note provides a detailed protocol for the chemical synthesis and purification of the RP-182 peptide, intended for research and preclinical development.

Introduction

The tumor microenvironment often contains a high population of TAMs, which can promote tumor growth and suppress anti-tumor immunity. RP-182 represents a promising therapeutic strategy by specifically targeting these cells. The peptide's amphipathic α -helical structure, with alternating hydrophobic and cationic residues, is crucial for its binding to the carbohydrate recognition domain 5 (CRD5) of the CD206 receptor.[1][2] Upon binding, RP-182 initiates a dual mechanism of action: it activates canonical NF- κ B signaling, leading to the secretion of pro-inflammatory cytokines like TNF α , and it induces phagocytosis and ultimately apoptosis in CD206-high TAMs.[2][3] This targeted reprogramming of TAMs enhances both innate and adaptive anti-tumor immune responses.[4]

Data Summary

The biological activity and purity of synthesized RP-182 and its analogs are critical for experimental success. The following tables summarize key quantitative data reported in the literature.

Table 1: Physicochemical Properties of RP-182

Property	Value	Reference
Sequence	H-Lys-Phe-Arg-Lys-Ala-Phe-Lys-Arg-Phe-Phe-OH	[1][5]
Molecular Formula	C ₆₉ H ₁₀₃ N ₁₉ O ₁₁	[5]
Molecular Weight	1374.67 g/mol	[5]
Purity (Post-HPLC)	>95%	[1]

Table 2: Biological Activity of RP-182 and Analogs

Peptide	Target	Assay	IC ₅₀ (μM)	Reference
RP-182	CD206	M2 Macrophage Killing	17.6	[3]
RP-182-PEG3-K(palmitic acid) (1a)	CD206	M2 Macrophage Killing	3.2	[1]
Cyclic peptide (1c)	CD206	M2 Macrophage Killing	11.1	[1]

Experimental Protocols

The following protocols describe the synthesis of linear RP-182 peptide using Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

Solid-Phase Peptide Synthesis (SPPS) of RP-182

This protocol is based on standard Fmoc chemistry performed on an automated peptide synthesizer.^{[1][6]}

Materials and Reagents:

- Rink Amide resin
- Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH)
- Coupling reagent: HCTU (N,N,N',N'-tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium hexafluorophosphate)^[1]
- Base: Diisopropylethylamine (DIEA)
- Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)
- Solvents: DMF, Dichloromethane (DCM)
- Washing solvent: DMF

Protocol:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
- First Amino Acid Coupling (Fmoc-Phe-OH):
 - Pre-activate Fmoc-Phe-OH with HCTU and DIEA in DMF.
 - Add the activated amino acid solution to the swollen resin and couple for 1-2 hours at room temperature.
 - Wash the resin thoroughly with DMF.
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5 minutes.

- Repeat the treatment for another 15 minutes to ensure complete removal of the Fmoc group.
- Wash the resin with DMF.
- Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for the remaining amino acids in the RP-182 sequence (Phe, Arg, Lys, Phe, Ala, Lys, Arg, Phe, Lys).
- Final Fmoc Deprotection: After the final coupling cycle, remove the N-terminal Fmoc group as described in step 3.
- Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

Cleavage and Deprotection

This step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.^{[1][2]}

Materials and Reagents:

- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O^{[1][2]}
- Cold diethyl ether

Protocol:

- Place the dried peptide-resin in a reaction vessel.
- Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional stirring.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
- Centrifuge the mixture to pellet the crude peptide.

- Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Peptide Purification by RP-HPLC

The crude peptide is purified using reversed-phase high-performance liquid chromatography.[\[1\]](#)
[\[7\]](#)

Instrumentation and Materials:

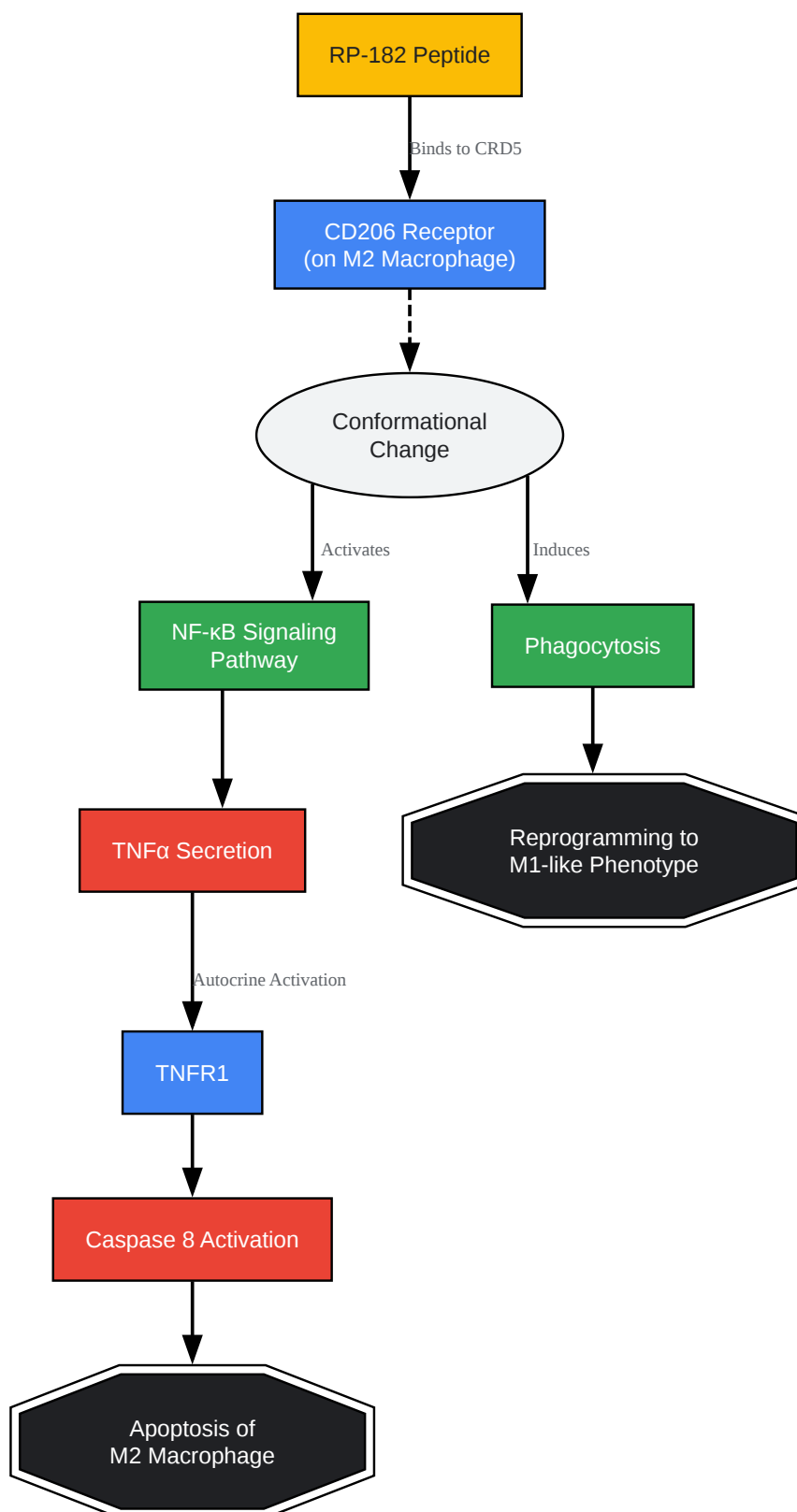
- Preparative RP-HPLC system with a C18 column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
- Lyophilizer

Protocol:

- Dissolve the crude peptide in a minimal amount of Mobile Phase A.
- Inject the dissolved peptide onto the C18 column.
- Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 25% to 45% B over 40 minutes at a flow rate of 10 mL/min.[\[1\]](#)
- Monitor the elution profile at 210-220 nm.[\[7\]](#)
- Collect the fractions corresponding to the major peak.
- Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the mass by LC-MS.
- Pool the pure fractions and lyophilize to obtain the final RP-182 peptide as a white powder.

Visualizations

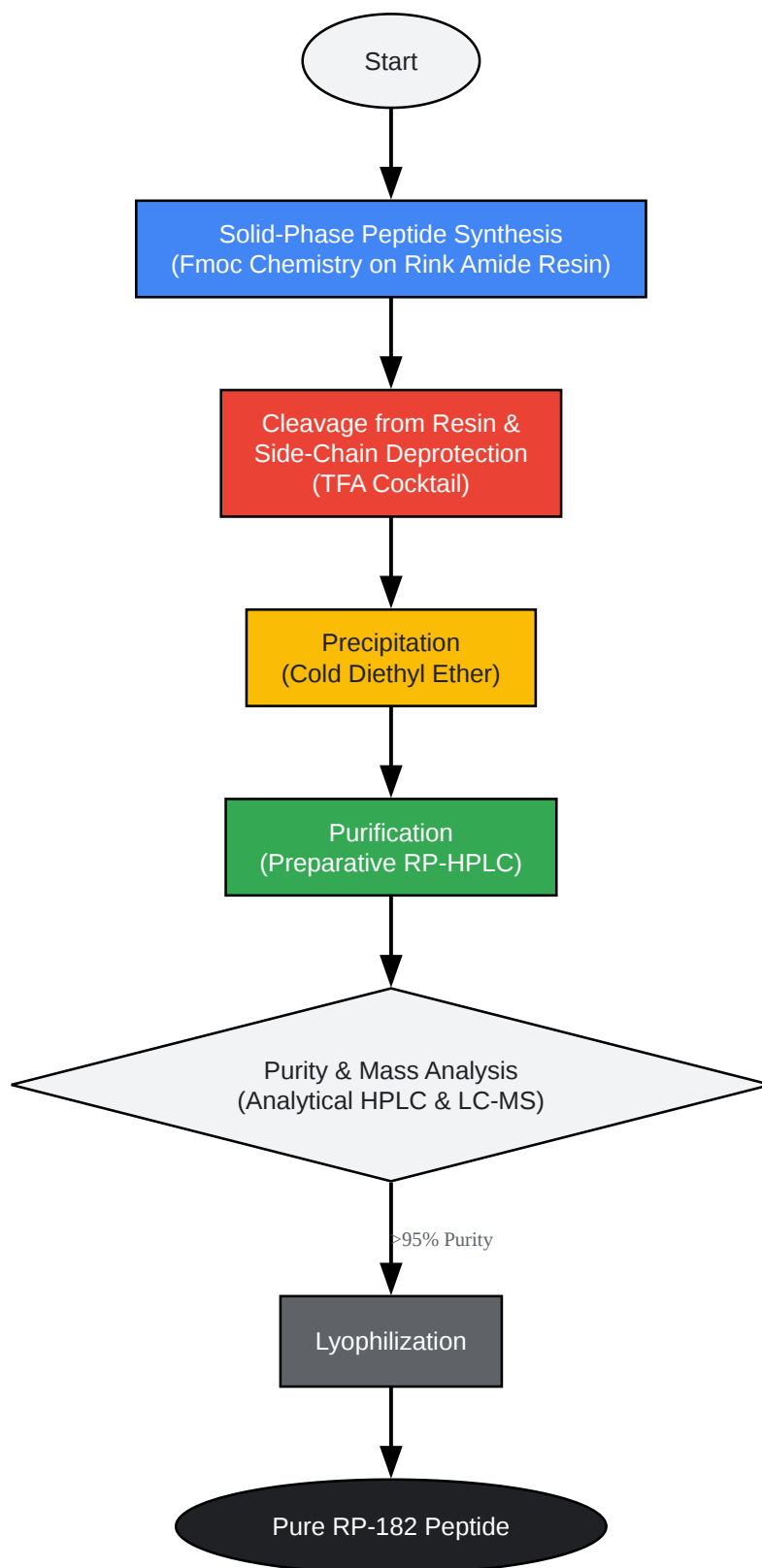
Signaling Pathway of RP-182



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Caption: RP-182 induced signaling cascade in M2 macrophages.

Experimental Workflow for RP-182 Synthesis and Purification



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